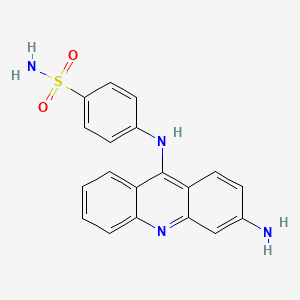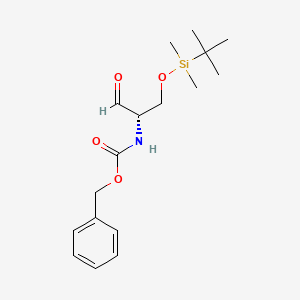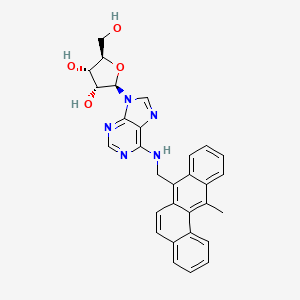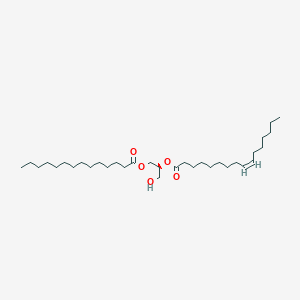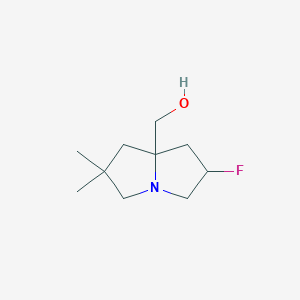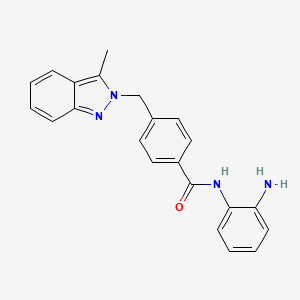
n-(2-Aminophenyl)-4-((3-methyl-2h-indazol-2-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(2-Aminophenyl)-4-((3-methyl-2h-indazol-2-yl)methyl)benzamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an indazole moiety, which is known for its biological activity, making it a candidate for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-Aminophenyl)-4-((3-methyl-2h-indazol-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common method includes:
Formation of the Indazole Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the indazole derivative with the aminophenyl benzamide under conditions such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
While specific industrial methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the above steps to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups present in the compound.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium or copper.
Major Products
The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, n-(2-Aminophenyl)-4-((3-methyl-2h-indazol-2-yl)methyl)benzamide is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
Biologically, this compound is of interest due to its potential interactions with various biomolecules, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s structure suggests it could be explored for therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry
Industrial applications might include its use as an intermediate in the synthesis of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The exact mechanism of action for n-(2-Aminophenyl)-4-((3-methyl-2h-indazol-2-yl)methyl)benzamide is not well-defined. its structure suggests it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating specific biological pathways.
Comparison with Similar Compounds
Similar Compounds
- n-(2-Aminophenyl)-4-((2-methyl-2h-indazol-2-yl)methyl)benzamide
- n-(2-Aminophenyl)-4-((3-ethyl-2h-indazol-2-yl)methyl)benzamide
Uniqueness
What sets n-(2-Aminophenyl)-4-((3-methyl-2h-indazol-2-yl)methyl)benzamide apart is its specific substitution pattern on the indazole ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
920314-79-0 |
|---|---|
Molecular Formula |
C22H20N4O |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-(2-aminophenyl)-4-[(3-methylindazol-2-yl)methyl]benzamide |
InChI |
InChI=1S/C22H20N4O/c1-15-18-6-2-4-8-20(18)25-26(15)14-16-10-12-17(13-11-16)22(27)24-21-9-5-3-7-19(21)23/h2-13H,14,23H2,1H3,(H,24,27) |
InChI Key |
GJJWNGFRRAVJHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=CC2=NN1CC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


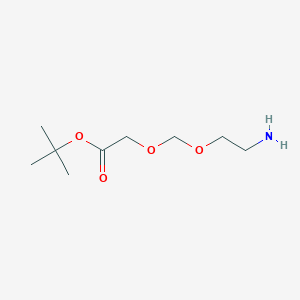
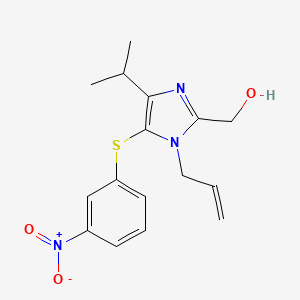
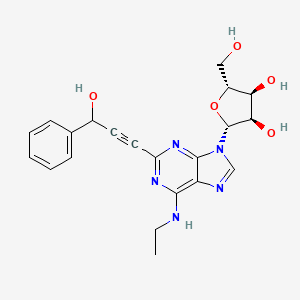
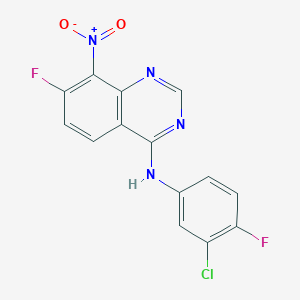
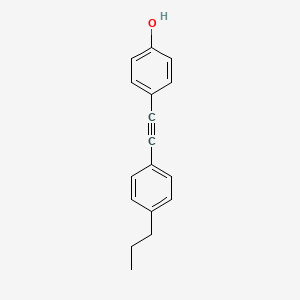
![Acetic (1-ethyl-1H-benzo[d]imidazol-2-yl)carbamic anhydride](/img/structure/B15219222.png)
![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)-2-methylselanylpurin-9-yl]oxolane-3,4-diol](/img/structure/B15219227.png)
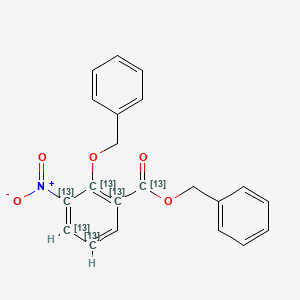
![1-{2-[(3-Phenylpropyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B15219244.png)
